N-[(2-Chlorophenyl)methyl]propan-2-amine

Neuroscience Addiction Biology Ion Channel Pharmacology

N-[(2-Chlorophenyl)methyl]propan-2-amine (CAS 46054-87-9), also known as (2-chlorobenzyl)isopropylamine, is a secondary amine derivative with the molecular formula C10H14ClN and a molecular weight of 183.68 g/mol. It is characterized by an isopropylamine backbone substituted with a 2-chlorobenzyl group.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 46054-87-9
Cat. No. B110877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-Chlorophenyl)methyl]propan-2-amine
CAS46054-87-9
Synonyms2-Chloro-N-(1-methylethyl)-benzenemethanamine;  o-Chloro-N-isopropyl-benzylamine;  2-Chloro-N-(1-methylethyl)benzenemethanamine;  Isopropyl(2-chlorobenzyl)amine_x000B_N-(2-Chlorobenzyl)isopropylamine_x000B__x000B__x000B_
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CC=CC=C1Cl
InChIInChI=1S/C10H14ClN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3
InChIKeyAHXJNCOFVXXIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(2-Chlorophenyl)methyl]propan-2-amine (CAS 46054-87-9): Procurement and Research-Grade Specifications


N-[(2-Chlorophenyl)methyl]propan-2-amine (CAS 46054-87-9), also known as (2-chlorobenzyl)isopropylamine, is a secondary amine derivative with the molecular formula C10H14ClN and a molecular weight of 183.68 g/mol . It is characterized by an isopropylamine backbone substituted with a 2-chlorobenzyl group. Commercially, it is typically supplied as a free base with a purity of ≥95% . The compound is utilized as a versatile intermediate in organic synthesis for constructing complex amines and heterocycles [1] and serves as a key starting material for specific pharmaceutical syntheses . Its ortho-chlorine substitution enhances electrophilic reactivity, enabling selective alkylation and acylation reactions .

Why Substituting N-[(2-Chlorophenyl)methyl]propan-2-amine (CAS 46054-87-9) with a Generic Benzylamine Analog Is Not Scientifically Valid


In the benzylamine class, minor structural alterations—such as the position of the chlorine substituent or the alkyl group on the amine—produce profound, quantifiable shifts in biological target engagement and synthetic utility. Generic substitution without empirical validation is not recommended because N-[(2-Chlorophenyl)methyl]propan-2-amine exhibits a specific pharmacological profile characterized by potent nicotinic acetylcholine receptor (nAChR) antagonism and distinct monoamine transporter inhibition ratios [1]. These properties are not shared across all halogenated benzylamines; for instance, regioisomers or analogs with different alkyl chains display markedly different binding affinities and functional activities [2]. Therefore, assuming class-level equivalence for procurement in specialized research applications will likely lead to irreproducible data and invalidate downstream studies.

Quantitative Differentiation of N-[(2-Chlorophenyl)methyl]propan-2-amine (CAS 46054-87-9) vs. Comparators: An Evidence-Based Guide


High-Potency Antagonism at Nicotinic Acetylcholine Receptors (nAChRs)

The compound exhibits exceptionally potent antagonist activity at human α3β4 nAChR, with an IC50 of 1.8 nM [1]. This potency is significantly higher than its activity at other nAChR subtypes such as α4β2 (IC50 = 12.0 nM) and α4β4 (IC50 = 15.0 nM) [1]. This ~7-8 fold selectivity differentiates it from pan-nAChR antagonists and even from its own activity at α1β1γδ (IC50 = 7.9 nM) [1].

Neuroscience Addiction Biology Ion Channel Pharmacology

Moderate Serotonin Transporter (SERT) Inhibition with Distinct Monoamine Selectivity Profile

The compound inhibits human SERT with an IC50 of 100 nM [1]. In contrast, its inhibition of the human dopamine transporter (DAT) is considerably weaker, with IC50 values ranging from 441 nM to 945 nM depending on the assay [1]. This results in a SERT/DAT selectivity ratio of approximately 4.4 to 9.5, which is a critical differentiator from more balanced monoamine reuptake inhibitors.

Neuropharmacology Transporter Assays Antidepressant Research

Weak Dopamine D2 Receptor Binding Relative to Transporter Activity

The compound demonstrates weak affinity for the human dopamine D2 receptor, with an IC50 of 500 nM [1]. This is substantially less potent than its inhibitory activity at the dopamine transporter (DAT), where IC50 values range from 441 to 945 nM [2]. The ~2-4 fold difference suggests the compound's primary interaction is with the transporter rather than the receptor.

GPCR Pharmacology Receptor Binding Neurochemistry

Alpha-2 Adrenergic Receptor Binding Affinity in the Low Nanomolar Range

The compound demonstrates high affinity for the alpha-2 adrenergic receptor, with a reported IC50 of 2.5 nM against [3H]clonidine binding in rat brain membranes [1]. This potent binding is comparable to its activity at α3β4 nAChR (1.8 nM) and suggests a secondary pharmacology that may be relevant in certain in vivo or ex vivo contexts.

Adrenergic Pharmacology Receptor Binding Neuropsychiatric Research

Low Inhibition of Key Cytochrome P450 (CYP) Enzymes

In human liver microsome assays, the compound exhibits weak inhibition of several major CYP isoforms: CYP2C19 (IC50 = 4.1 μM), CYP2B6 (IC50 = 3.9 μM), and CYP2C8 (IC50 = 16.0 μM) [1]. These values are in the low micromolar range, indicating a low potential for CYP-mediated drug-drug interactions or metabolic liabilities, which can be a differentiator from more promiscuous benzylamine analogs.

Drug Metabolism ADME-Tox In Vitro Toxicology

High-Impact Application Scenarios for N-[(2-Chlorophenyl)methyl]propan-2-amine (CAS 46054-87-9) in Research and Development


Investigating the Role of α3β4 Nicotinic Acetylcholine Receptors in Addiction and Withdrawal

The compound's high potency and selectivity for α3β4 nAChR (IC50 = 1.8 nM) [1] make it an ideal pharmacological tool for dissecting the specific contribution of this receptor subtype to nicotine dependence, alcohol use disorders, and other addictive behaviors. Researchers can use it to probe α3β4-mediated signaling pathways in vitro and in vivo, differentiating its effects from those of non-selective nAChR antagonists.

Probing Monoamine Transporter Selectivity and Function in Psychiatric Disorder Models

With its distinct preference for inhibiting SERT (IC50 = 100 nM) over DAT (IC50 = 441-945 nM) and NET (IC50 = 443 nM) [1], this compound serves as a valuable comparator for validating the selectivity of new chemical entities targeting monoamine transporters. It is particularly useful in assays designed to deconvolute the contributions of serotonin reuptake versus dopamine or norepinephrine reuptake in models of depression and anxiety.

Serving as a Selective Building Block in Medicinal Chemistry for nAChR-Targeted Libraries

Given its potent α3β4 nAChR activity and weak CYP inhibition profile [1], the compound is an attractive scaffold for the synthesis of focused libraries aimed at optimizing nAChR subtype selectivity and pharmacokinetic properties. Its ortho-chloro substitution and secondary amine handle allow for diverse chemical modifications to explore structure-activity relationships (SAR) around the benzylamine core [2].

Validating In Vitro ADME-Tox Assays with a Low-Clearance Benchmark

The compound's weak inhibition of CYP2C19, CYP2B6, and CYP2C8 (IC50 values > 3.9 μM) [1] positions it as a suitable negative control or benchmark for in vitro drug metabolism and drug-drug interaction studies. It can be used to establish baseline activity in high-throughput CYP inhibition screens, helping to identify compounds with more significant metabolic liabilities.

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